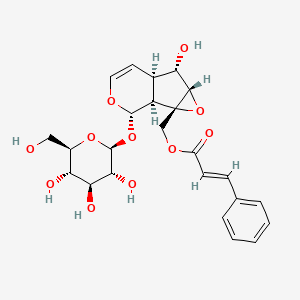![molecular formula C7H9BrN2S B1342969 2-溴-5-甲基-4,5,6,7-四氢噻唑并[4,5-c]吡啶 CAS No. 1280704-26-8](/img/structure/B1342969.png)
2-溴-5-甲基-4,5,6,7-四氢噻唑并[4,5-c]吡啶
描述
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
科学研究应用
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
Target of Action
This compound is a research chemical and may be used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Mode of Action
As a research chemical, it is primarily used for scientific research and chemical synthesis intermediates .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
生化分析
Biochemical Properties
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it can cause toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions play a crucial role in determining the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反应分析
Types of Reactions
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolopyridines depending on the nucleophile used.
Oxidation Reactions: Products can include sulfoxides, sulfones, or other oxidized derivatives.
Reduction Reactions: Products typically include dehalogenated thiazolopyridines or reduced thiazole derivatives.
相似化合物的比较
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Contains an iodine atom, which can participate in different types of halogen bonding compared to bromine.
Uniqueness
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry research.
属性
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLJWYUFEQPLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617738 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280704-26-8 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)


